

# 6-Amino-4-iodo-1H-indazole chemical structure and properties

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## Compound of Interest

Compound Name: 6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378

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## An In-Depth Technical Guide to 6-Amino-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **6-Amino-4-iodo-1H-indazole**. Given the limited availability of direct experimental data for this specific compound, this paper also draws upon data from closely related indazole analogs to provide a thorough and practical resource.

## Core Compound Profile and Chemical Structure

**6-Amino-4-iodo-1H-indazole** belongs to the indazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.<sup>[1][2]</sup> The indazole core is a bicyclic system composed of a fused benzene and pyrazole ring.<sup>[2]</sup> The structure of the title compound is distinguished by an amino group (-NH<sub>2</sub>) at the C6 position and an iodine atom (-I) at the C4 position, making it a valuable and versatile intermediate in medicinal chemistry.

The iodine atom can serve as a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.<sup>[3]</sup> The amino group provides a site for further functionalization and can be crucial for establishing interactions with biological targets.<sup>[4]</sup>

Caption: Chemical structure of **6-Amino-4-iodo-1H-indazole**.

## Chemical Identifiers

Precise identification is critical for database searches, procurement, and regulatory documentation. While a unique CAS number for **6-Amino-4-iodo-1H-indazole** is not readily found in major chemical databases, its properties can be derived from its structure. For comparative purposes, data for the parent compound, 6-Amino-1H-indazole, is provided.

Identifier	Value for 6-Amino-4-iodo-1H-indazole	Value for 6-Amino-1H-indazole
Molecular Formula	C <sub>7</sub> H <sub>6</sub> IN <sub>3</sub>	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> <a href="#">[5]</a>
Molecular Weight	259.05 g/mol	133.15 g/mol <a href="#">[5]</a>
CAS Number	Not available	6967-12-0 <a href="#">[5]</a>
InChI Key	(Predicted)	KEJFADGISRFLFO-UHFFFAOYSA-N <a href="#">[5]</a>
Canonical SMILES	(Predicted) C1=C(C2=C(C=C1N)NN=C2)I	C1=C2C(=CC(=C1)N)C=NN2 <a href="#">[5]</a>

Table 1: Chemical Identifiers.

## Physicochemical and Spectroscopic Properties

Experimental physicochemical data for **6-Amino-4-iodo-1H-indazole** are not extensively published. However, properties can be predicted using computational models. The table below summarizes key predicted properties for the title compound, alongside experimental data for the related 6-Amino-1H-indazole for context.

Property	Value for 6-Amino-4-iodo-1H-indazole (Predicted)	Value for 6-Amino-1H-indazole (Experimental)
Melting Point	>200 °C (decomposes)	204-206 °C (decomposes) <a href="#">[5]</a>
Boiling Point	~450.1 °C	~376.6 °C (Predicted) <a href="#">[5]</a>
pKa	~15.2 (most acidic), ~3.8 (most basic)	15.61 (Predicted) <a href="#">[5]</a>
Solubility	Sparingly soluble in water; soluble in DMSO, Methanol	Soluble in Methanol <a href="#">[5]</a>
Appearance	Predicted to be a light brown to brown solid	Light brown powder <a href="#">[5]</a>

Table 2: Physicochemical Properties.

## Synthesis and Experimental Protocols

There is no single, standardized published synthesis for **6-Amino-4-iodo-1H-indazole**.

However, a plausible synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold. A common strategy involves a multi-step process starting from a commercially available precursor like 6-nitro-1H-indazole.

## Representative Synthetic Workflow

A logical synthetic pathway involves two key transformations: electrophilic iodination and reduction of a nitro group. The order of these steps can be critical to achieving the desired regioselectivity.



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Caption: A plausible synthetic route to **6-Amino-4-iodo-1H-indazole**.

## Detailed Experimental Protocols

The following protocols are generalized procedures adapted from literature on analogous transformations.<sup>[5][6]</sup> Researchers should perform small-scale trials to optimize conditions for this specific substrate.

### Step 1: Iodination of 6-Nitro-1H-indazole

This procedure describes the regioselective iodination at the C4 position, which is activated by the electron-withdrawing nitro group at C6.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a strong acid like sulfuric acid.
- **Reagent Addition:** Add an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine ( $I_2$ ) (1.1-1.5 eq.) portion-wise to the solution at room temperature.
- **Reaction Monitoring:** Stir the mixture for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up and Isolation:** Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate ( $Na_2S_2O_3$ ) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure.
- **Purification:** Purify the crude product, 4-iodo-6-nitro-1H-indazole, by column chromatography on silica gel.

### Step 2: Reduction of 4-Iodo-6-nitro-1H-indazole

This protocol details the reduction of the nitro group to a primary amine.

- **Reaction Setup:** Suspend the 4-iodo-6-nitro-1H-indazole (1.0 eq.) in a solvent mixture, typically ethanol or methanol and water.

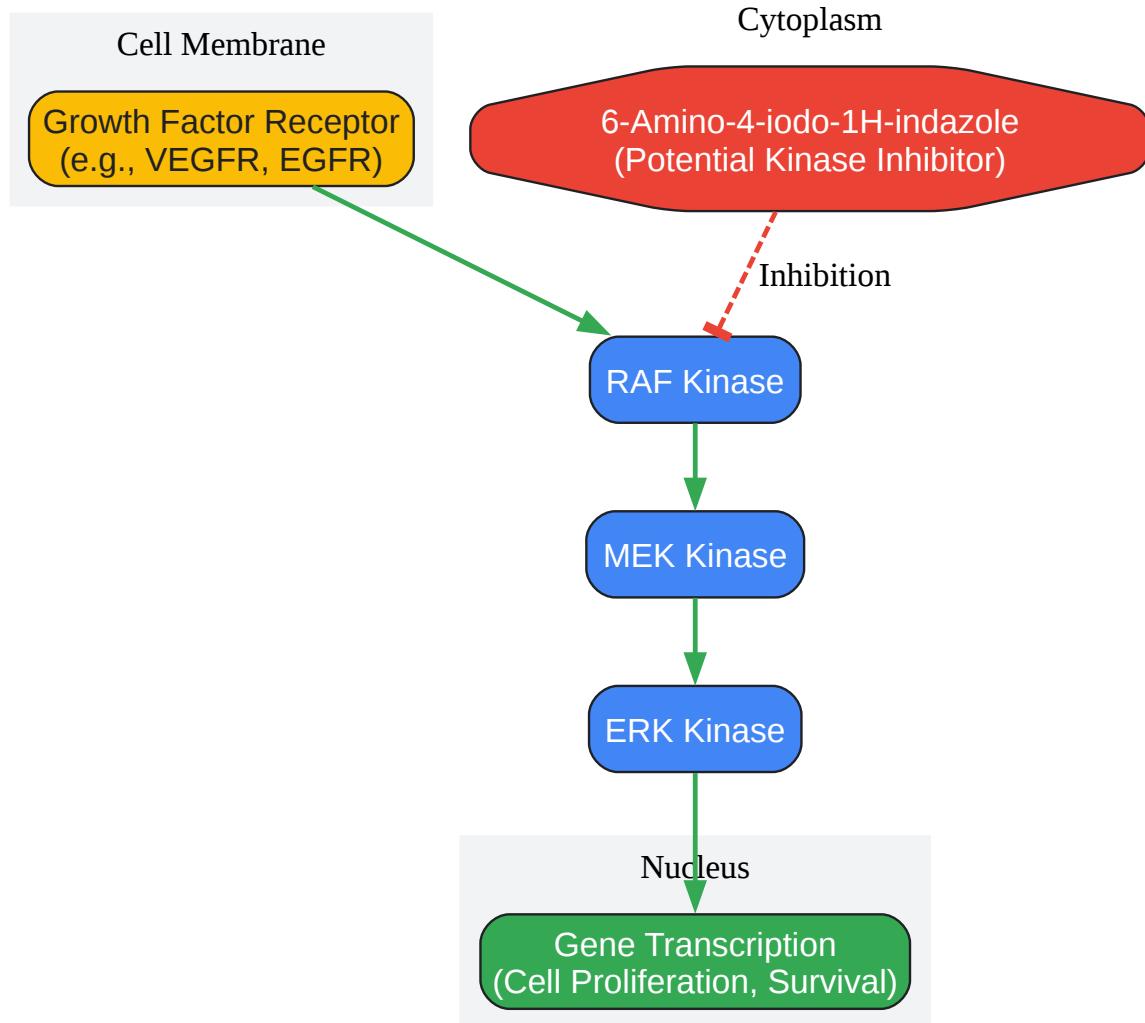
- Reagent Addition: Add a reducing agent. Common systems include iron powder (Fe, 5 eq.) with ammonium chloride (NH<sub>4</sub>Cl), or tin(II) chloride (SnCl<sub>2</sub>, 3 eq.) in concentrated hydrochloric acid (HCl). Catalytic hydrogenation (H<sub>2</sub> gas over Pd/C catalyst) is also an effective method.[5]
- Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
- Work-up and Isolation: After completion, cool the reaction and filter it through a pad of Celite to remove the metal salts. If an acidic medium was used, carefully neutralize the filtrate with a base (e.g., NaHCO<sub>3</sub> or NaOH solution).
- Extraction and Purification: Extract the product into an organic solvent. Dry the combined organic layers and concentrate in vacuo to yield the crude **6-Amino-4-iodo-1H-indazole**. Further purification can be achieved by recrystallization or column chromatography.

## Biological Activity and Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as potent therapeutic agents, particularly in oncology.[1][6]

- Anticancer Potential: Many 6-aminoindazole derivatives have demonstrated significant anticancer and anti-proliferative activities.[4][7][8] They have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
- Kinase Inhibition: The indazole core serves as a versatile scaffold for designing kinase inhibitors.[6] Compounds like Axitinib and Pazopanib, which contain an indazole moiety, are approved drugs that target tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR). 6-Iodo-1H-indazole is a known key intermediate in the synthesis of Axitinib.[9]
- Signaling Pathway Modulation: Indazole-based inhibitors often target key nodes in oncogenic signaling cascades, such as the RAF-MEK-ERK and PI3K-Akt pathways. By

blocking the activity of specific kinases in these pathways, they can halt cell proliferation and induce apoptosis in cancer cells.



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Caption: Potential role of indazole derivatives as kinase inhibitors.

## Conclusion

**6-Amino-4-iodo-1H-indazole** is a promising, highly functionalized heterocyclic compound. While direct experimental data remains sparse, its structure combines two key features of

known bioactive molecules: the 6-aminoindazole core associated with anticancer properties and a C4-iodo substituent that provides a versatile anchor for synthetic elaboration. The synthetic pathways and potential biological applications outlined in this guide, based on established chemical principles and data from related analogs, provide a solid foundation for researchers aiming to explore this molecule's potential in drug discovery and development.

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